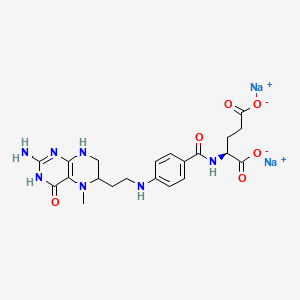
Methyl 8-hydroxy-8-(2-(pentyloxy)phenyl)oct-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10514 is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with half-maximal inhibitory concentration values of 0.173 and 0.642 micromolar, respectively .
Chemical Reactions Analysis
CAY10514 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10514 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of peroxisome proliferator-activated receptors.
Biology: It is used to investigate the role of peroxisome proliferator-activated receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, inflammation, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are involved in the regulation of gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The activation of these receptors leads to the modulation of various molecular targets and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
CAY10514 is unique in its dual agonist activity towards both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Similar compounds include:
Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.
Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.
Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.
The uniqueness of CAY10514 lies in its ability to activate both receptors simultaneously, which may offer advantages in therapeutic applications .
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 8-hydroxy-8-(2-pentoxyphenyl)oct-5-ynoate |
InChI |
InChI=1S/C20H28O4/c1-3-4-11-16-24-19-14-10-9-12-17(19)18(21)13-7-5-6-8-15-20(22)23-2/h9-10,12,14,18,21H,3-4,6,8,11,13,15-16H2,1-2H3 |
InChI Key |
ZQRYAWVNSTVEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)

![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
